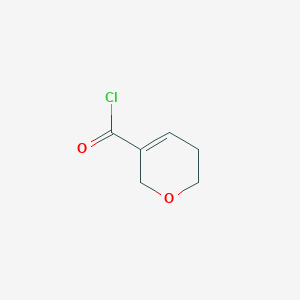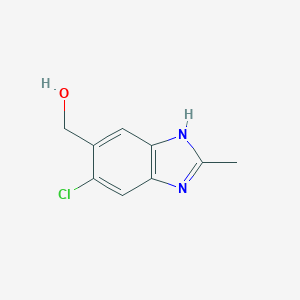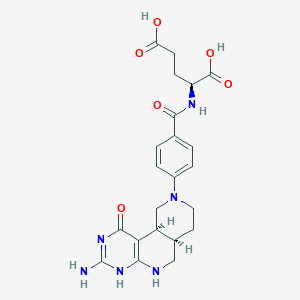
5,11-Methylenetetrahydro-5-deazahomofolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Methylenetetrahydro-5-deazahomofolic acid, also known as MTH-H4folate, is a synthetic analog of folate that has been extensively studied for its potential use in cancer treatment and other medical applications. This molecule is structurally similar to natural folate, but it has a modified pteridine ring and lacks the C-5 and C-11 positions found in natural folate. In
Mecanismo De Acción
5,11-Methylenetetrahydro-5-deazahomofolic acid exerts its effects through several mechanisms. One of the key mechanisms is its ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, 5,11-Methylenetetrahydro-5-deazahomofolic acid can prevent the growth and proliferation of cancer cells. In addition, 5,11-Methylenetetrahydro-5-deazahomofolic acid can also modulate the activity of other enzymes involved in folate metabolism, such as thymidylate synthase and methionine synthase.
Biochemical and Physiological Effects:
5,11-Methylenetetrahydro-5-deazahomofolic acid has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit DHFR, 5,11-Methylenetetrahydro-5-deazahomofolic acid can also enhance the activity of other enzymes involved in folate metabolism. This can lead to increased synthesis of DNA and RNA, as well as increased production of S-adenosylmethionine (SAM), a molecule that is important for methylation reactions in the body. 5,11-Methylenetetrahydro-5-deazahomofolic acid has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,11-Methylenetetrahydro-5-deazahomofolic acid in lab experiments is its high potency and specificity. 5,11-Methylenetetrahydro-5-deazahomofolic acid is a highly specific inhibitor of DHFR, and it has been shown to be more potent than other DHFR inhibitors. However, one limitation of using 5,11-Methylenetetrahydro-5-deazahomofolic acid in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5,11-Methylenetetrahydro-5-deazahomofolic acid. One area of interest is the development of new synthetic methods for producing 5,11-Methylenetetrahydro-5-deazahomofolic acid. Another area of interest is the exploration of new medical applications for 5,11-Methylenetetrahydro-5-deazahomofolic acid, such as in the treatment of neurological disorders. Additionally, there is a need for further research to elucidate the mechanisms of action of 5,11-Methylenetetrahydro-5-deazahomofolic acid and to better understand its biochemical and physiological effects.
Métodos De Síntesis
5,11-Methylenetetrahydro-5-deazahomofolic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the use of a modified pteridine ring that is coupled with a homocysteine molecule to form the core structure of 5,11-Methylenetetrahydro-5-deazahomofolic acid. This core structure is then further modified to create the final molecule.
Aplicaciones Científicas De Investigación
5,11-Methylenetetrahydro-5-deazahomofolic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to enhance the efficacy of chemotherapy drugs. In addition to its potential use in cancer treatment, 5,11-Methylenetetrahydro-5-deazahomofolic acid has also been studied for its potential use in treating other diseases, such as cardiovascular disease and neurological disorders.
Propiedades
Número CAS |
130985-82-9 |
|---|---|
Nombre del producto |
5,11-Methylenetetrahydro-5-deazahomofolic acid |
Fórmula molecular |
C22H26N6O6 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(6aR,10aS)-3-amino-1-oxo-2,5,6,6a,7,8,10,10a-octahydropyrimido[4,5-h][2,6]naphthyridin-9-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N6O6/c23-22-26-18-17(20(32)27-22)14-10-28(8-7-12(14)9-24-18)13-3-1-11(2-4-13)19(31)25-15(21(33)34)5-6-16(29)30/h1-4,12,14-15H,5-10H2,(H,25,31)(H,29,30)(H,33,34)(H4,23,24,26,27,32)/t12-,14-,15-/m0/s1 |
Clave InChI |
MUNDNNLSVBKBJD-QEJZJMRPSA-N |
SMILES isomérico |
C1CN(C[C@H]2[C@@H]1CNC3=C2C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1CN(CC2C1CNC3=C2C(=O)NC(=N3)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C1CN(CC2C1CNC3=C2C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Sinónimos |
5,11-methylenetetrahydro-5-deazahomofolic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




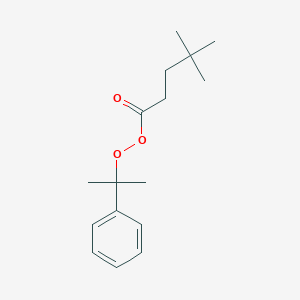
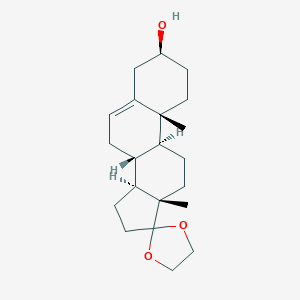

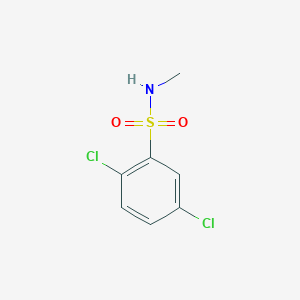
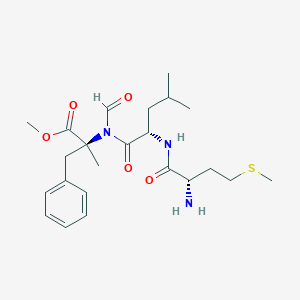
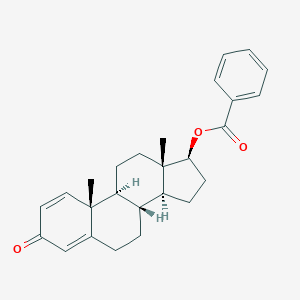
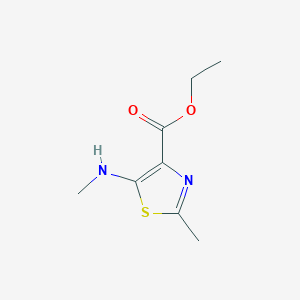
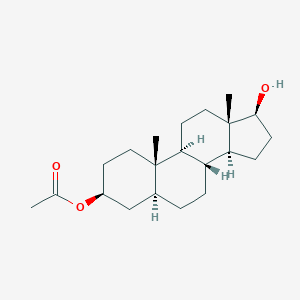

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)

